Direct Androgen Receptor (AR) Antagonism: DIM vs. I3C and DIM Derivatives
DIM acts as a direct, competitive antagonist of the androgen receptor (AR), a mechanism not clearly established for its precursor, I3C, or several synthetic derivatives. In a head-to-head comparison using a luciferase reporter assay in CV-1 cells, DIM inhibited dihydrotestosterone (DHT)-induced AR transactivation with an IC50 of 10 µM [1]. In contrast, its oxidized derivative, 3,3′-Diindolylmethanone (DIM-one), did not display significant AR antagonist activity in the same assay [1]. This demonstrates that the methylene bridge of DIM is essential for its AR antagonism, a functional group not present in I3C and altered in DIM-one.
| Evidence Dimension | Androgen Receptor (AR) Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 10 µM (DIM) |
| Comparator Or Baseline | IC50 not reached / negligible activity (3,3′-Diindolylmethanone, DIM-one); Activity undefined (Indole-3-carbinol, I3C) |
| Quantified Difference | DIM is active as an AR antagonist, whereas its oxidized derivative (DIM-one) is inactive under identical conditions. |
| Conditions | CV-1 cells co-transfected with hAR and an MMTV-luciferase reporter, stimulated with 1 nM DHT. |
Why This Matters
This data establishes DIM as the required molecular entity for experiments targeting AR signaling; substitution with I3C or DIM-one would yield a false negative result in this pathway.
- [1] Le HT, Schaldach CM, Firestone GL, Bjeldanes LF. Plant-derived 3,3′-Diindolylmethane is a strong androgen antagonist in human prostate cancer cells. J Biol Chem. 2003;278(23):21136-21145. View Source
